molecular formula C19H29N3O3 B7920152 (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920152
M. Wt: 347.5 g/mol
InChI Key: VEKJXDORILGLME-IRXDYDNUSA-N
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Description

(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1401666-68-9) is a chiral, nitrogen-rich organic compound with a molecular formula of C₁₉H₂₉N₃O₃ and a molecular weight of 347.46 g/mol . The structure comprises a pyrrolidine ring substituted with a benzyl ester group and a methyl-amino-methyl side chain linked to an (S)-2-amino-3-methyl-butyryl moiety.

Properties

IUPAC Name

benzyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJXDORILGLME-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as a derivative of pyrrolidine amino acids, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • CAS Number : 1354027-23-8

Biological Activity

The biological activity of this compound primarily revolves around its role as a potential therapeutic agent. Research indicates that derivatives of pyrrolidine amino acids often exhibit various pharmacological effects, including anti-inflammatory and neuroprotective properties.

  • Neuroprotective Effects : The compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with glutamate receptors.
  • Anti-inflammatory Activity : It has been suggested that the compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies

  • Neuroprotection in Animal Models :
    • A study demonstrated that administration of this compound significantly reduced neuronal cell death in models of oxidative stress .
  • Anti-inflammatory Activity :
    • In vitro studies showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in treating inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC17H33N3O3
Molecular Weight327.46 g/mol
CAS Number1354027-23-8
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : (S)-2-Amino-3-methyl-butyric acid and benzyl chloroformate.
  • Reaction Conditions : The reaction is conducted under basic conditions to facilitate the formation of the ester linkage.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings
Target Compound (1401666-68-9) C₁₉H₂₉N₃O₃ Methyl-amino group, (S)-2-amino-3-methyl-butyryl 347.46 Limited aqueous solubility; binds deeply in bromodomain binding sites .
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (1354026-32-6) C₂₀H₃₁N₃O₃ Ethyl-amino group replacing methyl 361.48 Increased lipophilicity; potential for altered binding kinetics.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (1353943-98-2) C₁₉H₂₉N₃O₃ Carbamic acid group instead of carboxylic acid ester 347.46 Enhanced stability; possible resistance to esterase degradation.
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (1353960-74-3) C₁₈H₂₇N₃O₃ Pyrrolidine ring substitution at C3 instead of C2 333.43 Reduced steric hindrance; altered protein-binding selectivity .
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (1353943-98-2) C₁₉H₂₉N₃O₃ Isopropyl-amino and propionyl groups 347.46 Increased steric bulk; potential reduction in target affinity .

Key Observations:

Substituent Effects: Methyl vs. Positional Isomerism: Shifting the substituent from C2 to C3 on the pyrrolidine ring (CAS 1353960-74-3) reduces steric hindrance, which may enhance binding to shallow protein pockets .

Functional Group Modifications :

  • Replacing the carboxylic acid ester with a carbamic acid group (CAS 1353943-98-2) improves metabolic stability, as carbamates are less prone to hydrolysis than esters .
  • Meta-substituted methyl esters (e.g., in aryl urea derivatives) show complete loss of binding affinity, underscoring the critical role of substituent positioning .

Stereochemical Sensitivity :

  • The (S,S) configuration in the target compound is crucial for maintaining binding to bromodomains, as evidenced by NMR studies showing fast exchange regimes in racemic or altered stereoisomers .

Research Findings and Implications

This property contrasts with analogs like CAS 1353960-74-3, which may exhibit improved solubility due to reduced hydrophobicity . PRF NMR studies indicate that the amino pyrimidine terminus of the molecule is solvent-exposed, while the methyl ester is buried in the binding pocket, suggesting that modifications to the ester group (e.g., benzylamine substitution) minimally affect binding .

Structure-Activity Relationships (SAR): Critical Substituents: The methyl ester and benzyl group are essential for maintaining binding activity. For example, replacing the benzyl ester with a phenyl group (as in DEET-like analogs) abolishes insecticidal activity but retains repellent effects, highlighting divergent SAR pathways . Amino Acid Side Chains: The (S)-2-amino-3-methyl-butyryl moiety enhances target specificity compared to shorter-chain analogs (e.g., propionyl derivatives), likely due to optimized van der Waals interactions .

Therapeutic and Industrial Applications: Medicinal Chemistry: The carbamic acid analog (CAS 1353943-98-2) shows promise as a stable prodrug candidate .

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